molecular formula C16H9F3N2S B573242 2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole CAS No. 182554-22-9

2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole

Cat. No.: B573242
CAS No.: 182554-22-9
M. Wt: 318.317
InChI Key: DPAMNHHWOKWGLI-UHFFFAOYSA-N
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Description

2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of benzothiazole-2-carboxylic acid with thiosemicarbazide, followed by cyclization with α-bromo-4-substituted acetophenone compounds . Another approach utilizes the reaction of 2-aminobenzothiazole with ketones or chalcones under iron-catalyzed conditions .

Industrial Production Methods

Industrial production methods for this compound often employ microwave-assisted synthesis to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to promote the cyclization of 2-aminobenzothiazole with appropriate aldehydes or ketones in the presence of a catalyst .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound binds to the extracellular domain of the epidermal growth factor receptor (EGFR), leading to receptor dimerization and autophosphorylation. This activation triggers downstream signaling pathways, including the mammalian target of rapamycin (mTOR) and phosphoinositide 3-kinase (PI3-K) pathways, ultimately resulting in cell proliferation and DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature contributes to its potent biological activity and makes it a valuable compound in drug development and materials science.

Properties

IUPAC Name

2-phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3N2S/c17-16(18,19)11-6-7-13-14(8-11)22-15-20-12(9-21(13)15)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAMNHHWOKWGLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C4=C(C=C(C=C4)C(F)(F)F)SC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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